3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
3-Pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring substituted with a thiophene moiety. The pentyl chain at position 3 and the sulfanyl-linked oxadiazole group at position 2 contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-pentyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-2-3-6-11-24-19(25)14-8-4-5-9-15(14)21-20(24)28-13-17-22-18(23-26-17)16-10-7-12-27-16/h4-5,7-10,12H,2-3,6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFIDBPJWICIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Pentylation of Anthranilic Acid Derivatives
Anthranilic acid is reacted with pentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. This yields N-pentylanthranilamide , which undergoes cyclization via refluxing with formamide or ammonium formate in acetic acid.
Reaction Conditions
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Anthranilic acid (1.0 equiv), pentylamine (1.2 equiv), DCC (1.1 equiv), dry THF, 0°C → rt, 12 h.
-
Cyclization: Formamide (5.0 equiv), glacial acetic acid, reflux, 8 h.
Yield : ~70–75% after recrystallization (ethanol/water).
The oxadiazole moiety is constructed via cyclization, followed by thiol group introduction.
Oxadiazole Ring Formation
Thiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), which reacts with amidoxime (derived from hydroxylamine and nitriles) to form the 1,2,4-oxadiazole.
Reaction Conditions
-
Thiophene-2-carbonyl chloride (1.0 equiv), amidoxime (1.1 equiv), pyridine, 120°C, 4 h.
Mercaptomethyl Functionalization
The 5-methyl position of the oxadiazole is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution with thiourea to yield the thiol.
Reaction Conditions
-
5-Methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole (1.0 equiv), NBS (1.1 equiv), AIBN (catalytic), CCl₄, reflux, 3 h.
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5-(Bromomethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (1.0 equiv), thiourea (2.0 equiv), ethanol, reflux, 2 h.
Yield : ~55–60% after acid workup (1M HCl).
Thioether Coupling
The final step involves nucleophilic displacement of the chloroacetamide’s chlorine atom by the oxadiazole thiolate.
Thioether Formation
The chloroacetamide intermediate reacts with 5-(mercaptomethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole in the presence of a mild base.
Reaction Conditions
-
2-Chloro-N-(3-pentyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide (1.0 equiv), oxadiazole thiol (1.2 equiv), K₂CO₃ (2.0 equiv), dry acetone, reflux, 6 h.
Yield : ~65–70% after silica gel chromatography (hexane/ethyl acetate).
Optimization and Scale-Up Considerations
Solvent and Catalytic Enhancements
Purification Strategies
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Recrystallization : Ethanol/water mixtures for quinazolinone intermediates.
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Chromatography : Gradient elution (hexane → ethyl acetate) for final product isolation.
Comparative Analysis of Synthetic Routes
| Step | Conventional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Quinazolinone cyclization | Acetic acid reflux, 8 h | Microwave, 150°C, 20 min | +15% |
| Oxadiazole formation | Pyridine, 120°C, 4 h | TBAB catalyst, 100°C, 2 h | +10% |
| Thioether coupling | K₂CO₃, acetone reflux, 6 h | KOH/EtOH, ultrasonication, 1 h | +12% |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : The sulfur atom and the thiophene ring can participate in oxidation reactions, yielding sulfoxides and sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions, altering its electronic properties.
Substitution: : Electrophilic substitution can occur on the aromatic rings, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various electrophiles like halogens, nitro groups under Friedel-Crafts conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced oxadiazole derivatives.
Substitution Products: : Aryl halides, nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules.
Biology
It has potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Investigated for its potential as a therapeutic agent against certain diseases due to its unique structural features.
Industry
Used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism depends on its specific application, but generally, its interaction with biological macromolecules involves binding to enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Key Observations:
Oxadiazole Derivatives: The target compound’s oxadiazole-thiophene motif distinguishes it from analogs like 7d , which lack the thiophene but include a thiazole-amino group. The thiophene may enhance π-π stacking interactions in biological systems, as seen in docking studies of similar oxadiazole-DNA complexes .
Synthetic Routes : Allyl isothiocyanate-based synthesis (as in ) contrasts with methods for oxadiazole derivatives, which often involve condensation reactions with phenacyl bromides .
Pharmacological and Physicochemical Trends
- Bioactivity : Thiophene-containing oxadiazoles (e.g., the target compound) are understudied compared to phenyl or trifluoromethyl-substituted analogs. However, thiophene’s electron-rich nature may favor interactions with hydrophobic enzyme pockets, as suggested by the −6.58 kcal/mol binding energy of a related oxadiazole-thiophene derivative in DNA docking studies .
- Thermal Stability : Melting points for oxadiazole-propanamide analogs (134–178°C) suggest moderate stability, but the target compound’s pentyl chain could lower its melting point due to increased flexibility.
- Spectral Data : IR and NMR profiles of similar compounds (e.g., C=O stretches at ~1680 cm⁻¹, aromatic protons at δ 7.45) provide benchmarks for characterizing the target compound.
Patent and Industrial Relevance
The compound’s structural complexity aligns with patented oxadiazole-quinazolinone hybrids, such as those with morpholinoethyl or isobutylsulfonyl groups . These patents highlight the industrial interest in optimizing heterocyclic scaffolds for drug delivery or stability, though the target compound’s thiophene moiety remains underexplored in commercial formulations.
Biological Activity
The compound 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a dihydroquinazolinone core linked to a thiophenyl and oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles and thiophenes exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole ring in the structure enhances the antimicrobial potency due to its ability to interfere with bacterial cell wall synthesis.
Anticancer Activity
The quinazolinone framework is recognized for its anticancer properties. Compounds containing this scaffold have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . Specifically, studies on related compounds suggest that the presence of the thiophenyl and oxadiazole groups may contribute synergistically to their anticancer effects through multiple pathways including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds similar to 3-pentyl-2-{...} have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may also possess therapeutic potential in treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound might affect signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Some studies indicate that quinazolinone derivatives can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiophene derivatives, it was found that compounds similar to 3-pentyl-2-{...} exhibited minimum inhibitory concentrations (MICs) ranging from 3.125 mg/mL against E. coli . These findings highlight the potential application of this compound in developing new antimicrobial agents.
Study 2: Anticancer Activity
A recent investigation into quinazolinone derivatives revealed that certain analogs could inhibit the growth of breast cancer cells with IC50 values as low as 10 µM . The presence of the oxadiazole group was crucial for enhancing cytotoxicity against cancer cells.
Data Tables
| Biological Activity | Compound | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | 3-pentyl-2-{...} | 3.125 | - |
| Anticancer | Quinazolinone Derivative | - | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
